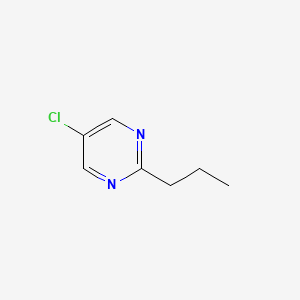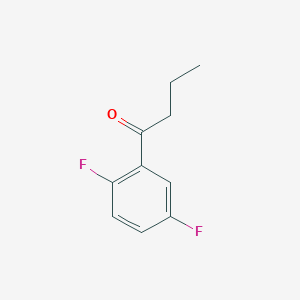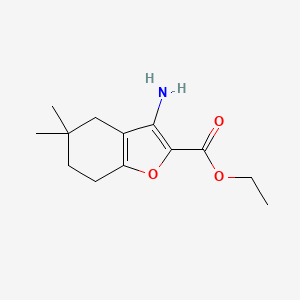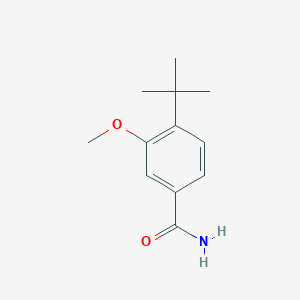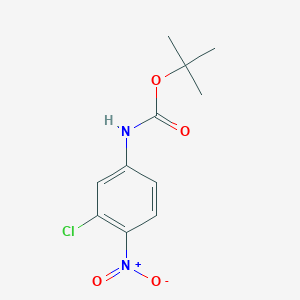
Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate is an organic compound with the molecular formula C11H13ClN2O4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-chloro-4-nitrophenyl)carbamate typically involves the reaction of 3-chloro-4-nitroaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro group.
Reduction Reactions: The corresponding amine derivative.
Deprotection Reactions: The free amine.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-chloro-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved may include inhibition of protein synthesis or interference with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl N-(4-chloro-3-nitrophenyl)carbamate
- Tert-butyl (3-nitrophenyl)carbamate
- Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
Uniqueness
Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C11H13ClN2O4 |
|---|---|
Molekulargewicht |
272.68 g/mol |
IUPAC-Name |
tert-butyl N-(3-chloro-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-7-4-5-9(14(16)17)8(12)6-7/h4-6H,1-3H3,(H,13,15) |
InChI-Schlüssel |
ZVEHKXDWVFJMID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13032800.png)
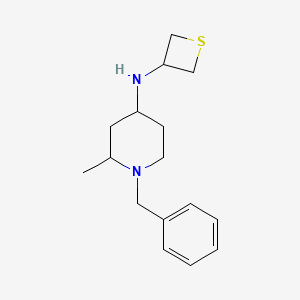
![Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13032808.png)
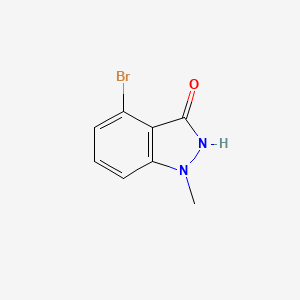

![3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13032839.png)
![6-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13032842.png)
